DBCO-Sulfo-Link-Biotin
DBCO-Sulfo-Link-Biotin
DBCO-Sulfo-Link-biotin is a biotinylated reagent useful for introducing a biotin moiety to proteins and cell surfaces containing azide moiety using copper-free Click Chemistry. This biotin compound is membrane-impermeable due to its negatively charged, water soluble sulfonate group. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name:
Vulcanchem
CAS No.:
1363444-70-5
VCID:
VC0525118
InChI:
InChI=1S/C31H35N5O7S2/c37-27(12-6-5-11-25-29-23(19-44-25)34-31(40)35-29)33-17-26(45(41,42)43)30(39)32-16-15-28(38)36-18-22-9-2-1-7-20(22)13-14-21-8-3-4-10-24(21)36/h1-4,7-10,23,25-26,29H,5-6,11-12,15-19H2,(H,32,39)(H,33,37)(H2,34,35,40)(H,41,42,43)/t23-,25-,26?,29-/m0/s1
SMILES:
C1C2C(C(S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2
Molecular Formula:
C31H35N5O7S2
Molecular Weight:
653.77
DBCO-Sulfo-Link-Biotin
CAS No.: 1363444-70-5
Cat. No.: VC0525118
Molecular Formula: C31H35N5O7S2
Molecular Weight: 653.77
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | DBCO-Sulfo-Link-biotin is a biotinylated reagent useful for introducing a biotin moiety to proteins and cell surfaces containing azide moiety using copper-free Click Chemistry. This biotin compound is membrane-impermeable due to its negatively charged, water soluble sulfonate group. PEG Linkers may be useful in the development of antibody drug conjugates. |
|---|---|
| CAS No. | 1363444-70-5 |
| Molecular Formula | C31H35N5O7S2 |
| Molecular Weight | 653.77 |
| IUPAC Name | 3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid |
| Standard InChI | InChI=1S/C31H35N5O7S2/c37-27(12-6-5-11-25-29-23(19-44-25)34-31(40)35-29)33-17-26(45(41,42)43)30(39)32-16-15-28(38)36-18-22-9-2-1-7-20(22)13-14-21-8-3-4-10-24(21)36/h1-4,7-10,23,25-26,29H,5-6,11-12,15-19H2,(H,32,39)(H,33,37)(H2,34,35,40)(H,41,42,43)/t23-,25-,26?,29-/m0/s1 |
| Standard InChI Key | XDEWKDCHVSWNBX-MXGHRJRVSA-N |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2 |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator